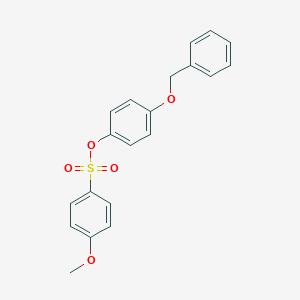![molecular formula C19H14N2O5S B403709 3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B403709.png)
3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that combines a thiazolidine ring, a nitrophenyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized by reacting 3-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The resulting thiazolidine intermediate is then coupled with 2H-chromen-2-one through a carbonylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Solvent-free microwave-assisted synthesis has also been explored as a green chemistry approach to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted thiazolidine derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, affecting cellular pathways. The chromenone structure can intercalate with DNA, influencing gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like thiazole and thiadiazole derivatives share structural similarities and biological activities.
Chromenone derivatives: Compounds with chromenone structures, such as coumarins, have similar applications in medicine and biology.
Uniqueness
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is unique due to its combination of a thiazolidine ring, nitrophenyl group, and chromenone structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H14N2O5S |
|---|---|
Peso molecular |
382.4g/mol |
Nombre IUPAC |
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H14N2O5S/c22-17(15-11-12-4-1-2-7-16(12)26-19(15)23)20-8-9-27-18(20)13-5-3-6-14(10-13)21(24)25/h1-7,10-11,18H,8-9H2 |
Clave InChI |
CUXQAQSPRRZJSK-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B403627.png)
![[4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403628.png)
![[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403629.png)
![3-Chlorobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403632.png)
![3-Bromobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403633.png)


![2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B403637.png)
![4-(Diethylamino)benzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403638.png)

![6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B403641.png)


![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)
